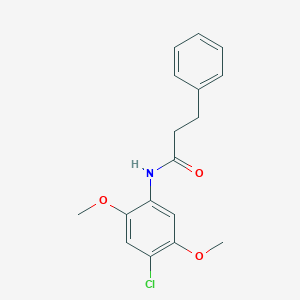![molecular formula C19H21ClN2O2 B5698126 methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate](/img/structure/B5698126.png)
methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate is a chemical compound that belongs to the class of piperazine derivatives. It is commonly used in scientific research for its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate is not fully understood. However, it is believed to work by modulating the levels of certain neurotransmitters in the brain, such as serotonin and dopamine. It may also work by inhibiting the activity of certain enzymes and proteins involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
Methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. Additionally, it has been shown to inhibit the growth and proliferation of cancer cells in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate in lab experiments is its potential as a therapeutic agent for various diseases. It has been extensively studied and has shown promising results in preclinical studies. However, one of the limitations of using this compound is its potential toxicity at high doses. Therefore, careful dosing and monitoring are required in lab experiments.
Future Directions
There are several future directions for research involving methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate. One direction is to investigate its potential as a treatment for other neurological disorders, such as multiple sclerosis and Huntington's disease. Another direction is to investigate its potential as an antimicrobial agent. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.
Synthesis Methods
The synthesis of methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate can be achieved through a multi-step process. The first step involves the reaction of 3-chlorobenzyl chloride with piperazine to form 4-(3-chlorophenyl)-1-piperazine. The second step involves the reaction of the resulting compound with benzoyl chloride to form methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate. This synthesis method has been optimized to achieve high yields and purity of the final product.
Scientific Research Applications
Methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate has been extensively studied for its potential as a therapeutic agent for various diseases. It has been shown to have anti-inflammatory, analgesic, and antidepressant properties. It has also been investigated for its potential as a treatment for neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, it has been studied for its potential as an anticancer agent.
properties
IUPAC Name |
methyl 4-[[4-(3-chlorophenyl)piperazin-1-yl]methyl]benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN2O2/c1-24-19(23)16-7-5-15(6-8-16)14-21-9-11-22(12-10-21)18-4-2-3-17(20)13-18/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFNRKZXYSXRUJP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)CN2CCN(CC2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-fluoro-N-[2-({[3-(4-morpholinyl)propyl]amino}carbonyl)phenyl]benzamide](/img/structure/B5698050.png)
![2-{[3-(acetylamino)benzoyl]amino}benzoic acid](/img/structure/B5698062.png)

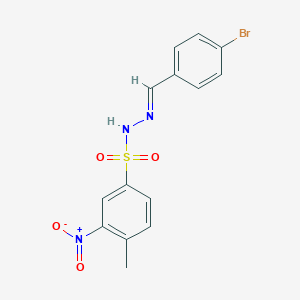

![1-benzoyl-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole](/img/structure/B5698091.png)
![methyl [(2-ethyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B5698099.png)
![2,2-dichloro-N-[5-(1-ethylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B5698107.png)
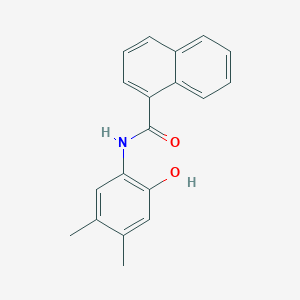
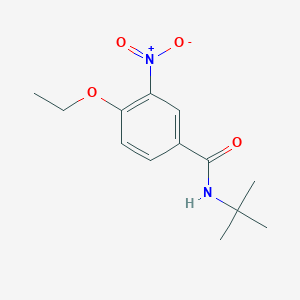
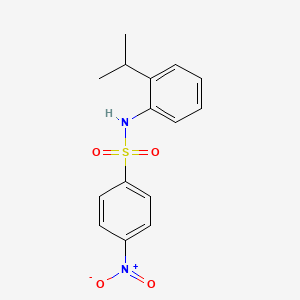
![2-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenol](/img/structure/B5698134.png)
